2-(4-Methylpiperazin-1-yl)isonicotinonitrile is a chemical compound with significant implications in medicinal chemistry and pharmaceutical research. It features a piperazine moiety and is derived from isonicotinonitrile, a compound known for its biological activity. This compound is classified as a nitrile derivative, which is characterized by the presence of a cyano group () attached to an aromatic system.
The compound can be synthesized through various chemical reactions involving isonicotinonitrile and piperazine derivatives. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure, specifically in the piperazine ring. Its classification as a nitrile indicates potential reactivity in organic synthesis, particularly in nucleophilic substitution reactions.
The synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile typically involves the nucleophilic substitution reaction of isonicotinonitrile with 4-methylpiperazine. The general procedure includes:
This method can be optimized for industrial production by employing continuous flow reactors, which enhance yield and purity while minimizing by-products.
The molecular structure of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile can be represented as follows:
The compound features a piperazine ring linked to an isonicotinonitrile moiety, providing it with distinct chemical properties that are valuable in drug development.
2-(4-Methylpiperazin-1-yl)isonicotinonitrile can participate in several types of chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.
The mechanism of action of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the piperazine ring allows for enhanced binding affinity to various biological molecules, which can lead to diverse pharmacological effects. Studies have indicated that compounds with similar structures exhibit activity against specific targets involved in disease pathways, making this compound a candidate for further research in therapeutic applications .
The physical properties of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile include:
Chemical properties include:
2-(4-Methylpiperazin-1-yl)isonicotinonitrile has several applications in scientific research:
This pyridine derivative, characterized by its nitrile functionality and 4-methylpiperazinyl substitution, represents a synthetically accessible small molecule scaffold investigated for modulating specific kinase signaling pathways. Its core structure positions it within medicinal chemistry efforts targeting dysregulated signaling in vascular and inflammatory pathologies, particularly within the context of ocular diseases resistant to conventional biological therapies [1] [2].
2-(4-Methylpiperazin-1-yl)isonicotinonitrile emerged from a focused medicinal chemistry campaign aimed at optimizing inhibitors of atypical Protein Kinase C (aPKC) isoforms, specifically PKCζ and PKCι/λ [2]. These isoforms are distinct from conventional PKCs as they do not require calcium or diacylglycerol for activation. They play crucial roles in establishing cell polarity during development; however, in mature endothelial cells, aberrant aPKC activity becomes a critical node downstream of multiple vasoactive cytokines (like VEGF and TNF-α) driving pathological processes [2].
The compound was identified as part of a series derived from a tricyclic thieno[2,3-d]pyrimidine lead (CRT0066854), known to be an ATP-competitive inhibitor binding deep within a lipophilic pocket of PKCι, projecting its basic aromatic sidechain towards the solvent front [2]. The structural modifications leading to 2-(4-Methylpiperazin-1-yl)isonicotinonitrile were designed to explore SAR towards this solvent-exposed region, aiming to modulate potency, selectivity, and physicochemical properties. While the precise binding affinity data for this specific congener relative to the lead compound within the publication context is implied but not exhaustively detailed in the provided results, it was synthesized and tested as part of a strategy to improve the pharmacological profile. Crucially, it demonstrated activity in reducing VEGF-induced permeability in Bovine Retinal Endothelial Cells (BRECs), a functional assay indicative of aPKCζ pathway engagement [2]. This activity profile suggests its potential as a chemical probe for studying aPKC-dependent signaling.
Table 2: Comparison of Key Pharmacological Activities of Investigated Compounds Targeting aPKC [2]
Activity/Property | Tricyclic Lead (CRT0066854) | 2-(4-Methylpiperazin-1-yl)isonicotinonitrile (Congener) |
---|---|---|
Core Scaffold | Thieno[2,3-d]pyrimidine | Pyridine |
Primary Target | aPKCι / aPKCζ (ATP-competitive) | aPKCζ (Functional Assay Activity Implicated) |
Reduction of VEGF-induced permeability in BRECs | Yes (Potent) | Yes (Observed) |
Inhibition of TNF-α-induced NFκB activation (HEK293) | Data Shown for Optimized Analog | Not Explicitly Stated for This Congener |
Selectivity Profile (Panel of Kinases) | Favorable (Shown for 7l) | Not Explicitly Detailed |
The compound exhibits significant potential in modulating critical vascular and inflammatory pathways. Its primary relevance lies in its ability to inhibit signaling cascades downstream of inflammatory cytokines like VEGF and TNF-α, which converge on aPKC activation [2].
Anti-VEGF therapies (e.g., ranibizumab, bevacizumab, aflibercept) have revolutionized the treatment of retinal diseases characterized by neovascularization and edema, such as neovascular Age-Related Macular Degeneration (nAMD), Diabetic Macular Edema (DME), and Retinal Vein Occlusion (RVO) [3]. However, a significant limitation is that approximately half of patients with Diabetic Retinopathy (DR) fail to respond adequately to anti-VEGF monotherapy [2]. This resistance is attributed to the contribution of additional inflammatory factors (e.g., TNF-α, IL-1β, IL-6, IL-8, CCL2) elevated in DR and other ocular conditions, which drive vascular permeability and edema independently or synergistically with VEGF [2] [3].
2-(4-Methylpiperazin-1-yl)isonicotinonitrile and its optimized analogs represent a promising class of small-molecule aPKC inhibitors positioned as potential alternatives or adjuncts to anti-VEGF biologics:
Table 3: Comparison of Mechanisms: Anti-VEGF vs. aPKC Inhibitor (e.g., 2-(4-Methylpiperazin-1-yl)isonicotinonitrile class) [2] [3] [7]
Feature | Anti-VEGF Agents (e.g., Ranibizumab, Aflibercept) | aPKC Inhibitors (e.g., 2-(4-Methylpiperazin-1-yl)isonicotinonitrile class) |
---|---|---|
Primary Target | Vascular Endothelial Growth Factor (VEGF-A, PlGF) | Atypical Protein Kinase C isoforms (PKCζ / PKCι) |
Mechanism | Ligand sequestration (extracellular) | Intracellular kinase inhibition (downstream signaling) |
Scope of Pathway Inhibition | Primarily VEGF-dependent pathways | Downstream of multiple cytokines (VEGF, TNF-α, Thrombin, CCL2) |
Potential to Address Non-VEGF Mediators (e.g., TNF-α) | Limited | High |
Theoretical Advantage in Anti-VEGF Non-Responders | Not applicable | High (Targets alternative drivers) |
Molecular Size | Large (Protein: Antibody, Fab, Fusion protein) | Small Molecule |
Potential Routes | Primarily Intravitreal | Intravitreal, Potential for Systemic/ Oral (based on PK of lead analog) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0